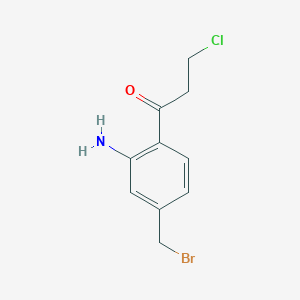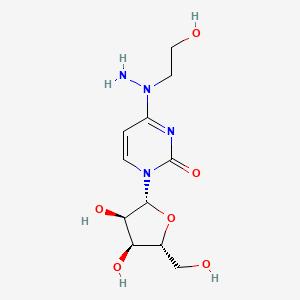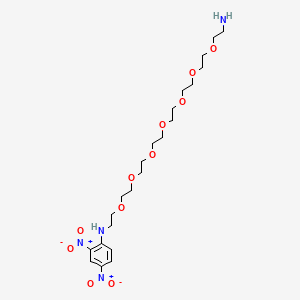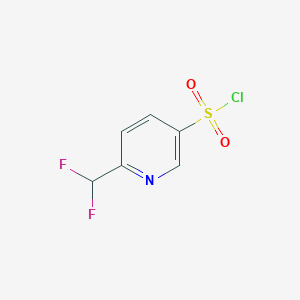![molecular formula C11H17NO5 B14074194 2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors has been explored to improve efficiency and sustainability in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The BOC group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating multi-step synthesis processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to amines under basic conditions and can be removed under acidic conditions. This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a BOC protecting group. This combination makes it particularly useful in organic synthesis and peptide chemistry, where selective protection and deprotection of amine groups are crucial .
Propriétés
Formule moléculaire |
C11H17NO5 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-9(14)8-5-4-7(13)6-12(8)10(15)16/h8H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
ZHRXKFGTRBXORE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)




![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)




